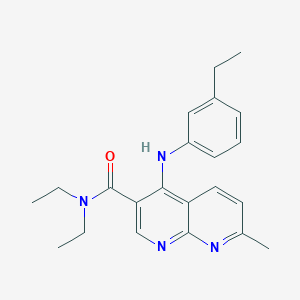

2-Isopropoxy-5-methylpyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Isopropoxy-5-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 2096337-70-9. It has a molecular weight of 195.03 and its IUPAC name is 2-isopropoxy-5-methyl-3-pyridinylboronic acid .

Molecular Structure Analysis

The molecular structure of “2-Isopropoxy-5-methylpyridine-3-boronic acid” is represented by the linear formula C9H14BNO3 . The InChI code for this compound is 1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isopropoxy-5-methylpyridine-3-boronic acid” include a molecular weight of 195.03 . The compound should be stored in a freezer .Scientific Research Applications

Catalysis and Synthesis

Boronic acids, including derivatives like 2-Isopropoxy-5-methylpyridine-3-boronic acid, are pivotal in catalytic processes and the synthesis of complex molecules. They are utilized in electrophilic activation mechanisms for the synthesis of hydroxypyridinones, showcasing their efficiency in drug development due to their metal-chelating pharmacophores (Di Ke et al., 2022). Similarly, their role in the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals underlines their versatility in generating functionalized cyclohexanes, demonstrating their importance in organic synthesis (T. Hashimoto et al., 2015).

Sensor Design and Functionality

Boronic acids are integral to the design of sensors due to their affinity for diols. This characteristic is exploited in developing fluorescent boronic acids with high affinities for diol-containing compounds at physiological pH, making them suitable for glucose sensing and other applications where diol recognition is critical (Yunfeng Cheng et al., 2010). Moreover, the study of organoboron compounds for diol recognition and discrimination through (19)F NMR barcodes illustrates the advanced capabilities of boronic acid derivatives in analytical chemistry (Jörg Axthelm et al., 2015).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, boronic acids facilitate the formation of complex structures and polymers. The reversible formation of planar chiral ferrocenylboroxine and its supramolecular structure exploration reveal the potential of boronic acids in developing materials with novel optical and electronic properties (P. Thilagar et al., 2011). Additionally, the synthesis and self-association of organoplatinum(IV) boronic acids demonstrate their utility in creating polymers and materials through hydrogen bonding and self-assembly mechanisms (M. Safa et al., 2012).

properties

IUPAC Name |

(5-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCXRNYUFIAPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601327.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2601328.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2601333.png)

![N-[4-(3-aminopropyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2601334.png)

![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)

![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)